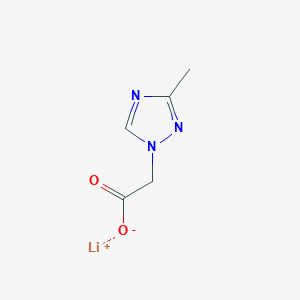

![molecular formula C6H7N B3004531 Spiro[2.2]pentane-1-carbonitrile CAS No. 345892-44-6](/img/structure/B3004531.png)

Spiro[2.2]pentane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[2.2]pentane-1-carbonitrile is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 93.129. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Analysis and Bonding Trends

- NMR Indirect Carbon-Carbon Coupling Constants : Spiroalkanes, including Spiro[2.2]pentane, have been subject to computational calculations to understand carbon-carbon spin-spin coupling constants, revealing insights into structural trends and bonding environments unique to spiro carbons (Krivdin, 2004).

Heterocyclic Spiro Compounds

- Characterization of Heterocyclic Spiro[2.2]pentane Cations : A computational study was conducted to characterize heterocyclic spiro[2.2]pentane cations with nitrogen, phosphorus, and arsenic spiro atoms. This study provided insights into the strain, stability, and σ-aromatic characteristics of these compounds (Trujillo et al., 2014).

Transannular Interactions

- Effect of Transannular Interaction on Bond Lengths : X-ray structure analysis of certain tricyclo[2.1.0.02,5]pentane derivatives, related to spiro compounds, has shown that transannular interactions can significantly affect bond lengths, highlighting unusual structural phenomena in these molecules (Irngartinger et al., 1985).

Synthesis and Crystallography

- Synthesis of Spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile Derivatives : Research has been conducted on synthesizing functionalized spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, highlighting the structural confirmation through X-ray crystallographic studies and revealing intermolecular and intramolecular hydrogen bonding patterns (Rajeswari et al., 2016).

Molecular Orbital Calculations

- Electronic Structure of Substituted Tetraphosphaspiro[2.2]pentanes : Molecular orbital calculations were used to understand the sequence of the highest occupied molecular orbitals in tetraphosphaspiro[2.2]pentane and its derivatives. This study contributes to the knowledge of valence orbitals and spiro-interactions in these compounds (Gleiter et al., 1986).

Chemical Reactivity and Synthesis Techniques

- Simmons-Smith Cyclopropanation of Allenamides : Research on the cyclopropanation of allenamides to form amido-spiro[2.2]pentanes has provided insights into the synthetic routes for creating biologically interesting amido-spiro[2.2]pentane systems (Lu et al., 2009).

Exploration of Novel Carbon Allotropes

- Spiro-Carbon as a Metallic Carbon Allotrope : First-principles calculations have predicted the existence of a structurally stable, microporous metallic carbon allotrope named spiro-carbon. This research offers potential pathways for synthesizing novel materials (Oliveira et al., 2019).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H227, H301, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propiedades

IUPAC Name |

spiro[2.2]pentane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-4-5-3-6(5)1-2-6/h5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPPLVMEMALWJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B3004449.png)

![3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3004451.png)

![Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B3004454.png)

![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine](/img/structure/B3004455.png)

![2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3004456.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile](/img/structure/B3004458.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide](/img/structure/B3004464.png)

![N-(4,5-dimethylthiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3004467.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/no-structure.png)